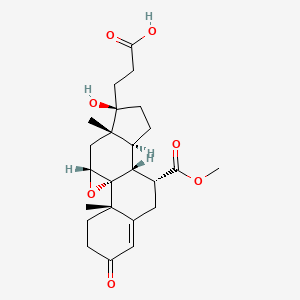

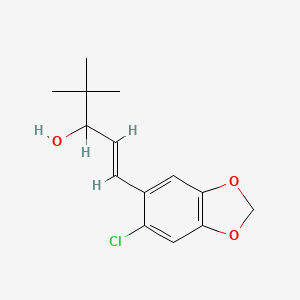

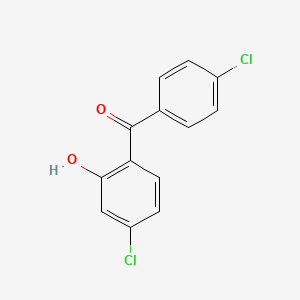

![molecular formula C3H7O4P B3061238 2-[Hydroxy(methyl)phosphoryl]acetic acid CAS No. 72651-25-3](/img/structure/B3061238.png)

2-[Hydroxy(methyl)phosphoryl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carboxymethyl-(hydroxymethyl)-oxophosphanium, also known as CMHOP, is a phosphorus-containing compound that has gained attention in the field of scientific research due to its unique properties. CMHOP is a water-soluble compound that has been found to have various biochemical and physiological effects, making it a promising candidate for use in research applications.

Scientific Research Applications

Biomedical Applications

Carboxymethyl chitosan, a water-soluble derivative of chitosan, has significant applications in the biomedical field. Its enhanced biological and physicochemical properties make it a promising candidate for various applications including hydrogels, wound healing, tissue engineering, drug delivery, bioimaging, biosensors, and gene therapy. The introduction of carboxymethyl groups into the chitosan structure increases its solubility, biocompatibility, and moisture retention, making it particularly useful for these applications (Upadhyaya et al., 2013).

Taste Modulation in Food Chemistry

Carboxymethyl-(hydroxymethyl)-oxophosphanium derivatives have been identified as potential bitter taste-suppressing agents in food chemistry. These compounds, derived from Maillard-type reactions, have shown the ability to reduce the bitterness of various substances without influencing other taste perceptions (Soldo & Hofmann, 2005).

Role in Diabetes Complications

Compounds like Nϵ-(carboxymethyl)lysine and Nϵ-(carboxymethyl)hydroxylysine, which are related to carboxymethyl-(hydroxymethyl)-oxophosphanium, accumulate in tissues in diabetes and are considered markers of oxidative stress and protein damage. Understanding their role and formation may lead to better management of diabetes complications (Baynes, 1991).

Enhancing Properties of Natural Polysaccharides

Carboxymethylation has been shown to improve the properties of natural polysaccharides like fucoidan, enhancing their antioxidant activity and potential as natural preservatives for harvested fruit (Duan et al., 2019).

Applications in Energy Storage

Carboxymethyl chitosan has been used as a water-soluble binder in the anodes of Li-ion batteries, improving their performance and efficiency (Yue et al., 2014).

Wide-Ranging Industrial Applications

Carboxymethyl cellulose (CMC) finds applications in diverse fields like food, textiles, pharmaceuticals, biomedical engineering, and energy production due to its properties like surface characteristics, mechanical strength, and tunable hydrophilicity (Rahman et al., 2021).

Nanotechnology-Based Systems

Carboxymethyl chitosan's suitability for nanotechnology-based systems in various biomedical areas, such as antimicrobial, anticancer, antitumor, antioxidant, and antifungal activities, highlights its versatility. It is especially useful in wound healing, tissue engineering, drug/enzyme delivery, bioimaging, and cosmetics (Shariatinia, 2018).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Carboxymethyl-(hydroxymethyl)-oxophosphanium involves the reaction of chloroacetic acid with hydroxymethylphosphine oxide in the presence of a base to form the intermediate compound, which is then reacted with sodium hydroxide to yield the final product.", "Starting Materials": [ "Chloroacetic acid", "Hydroxymethylphosphine oxide", "Base (e.g. triethylamine)", "Sodium hydroxide" ], "Reaction": [ "Step 1: Chloroacetic acid is added to a solution of hydroxymethylphosphine oxide in the presence of a base (e.g. triethylamine). The reaction mixture is stirred at room temperature for several hours to form the intermediate compound.", "Step 2: The intermediate compound is then treated with sodium hydroxide to yield the final product, Carboxymethyl-(hydroxymethyl)-oxophosphanium.", "Overall reaction: Chloroacetic acid + Hydroxymethylphosphine oxide + Base → Intermediate compound → Sodium hydroxide → Carboxymethyl-(hydroxymethyl)-oxophosphanium" ] } | |

CAS RN |

72651-25-3 |

Molecular Formula |

C3H7O4P |

Molecular Weight |

138.06 g/mol |

IUPAC Name |

2-[hydroxy(methyl)phosphoryl]acetic acid |

InChI |

InChI=1S/C3H7O4P/c1-8(6,7)2-3(4)5/h2H2,1H3,(H,4,5)(H,6,7) |

InChI Key |

OPUAUEHUWLKKIV-UHFFFAOYSA-N |

SMILES |

C(C(=O)O)[P+](=O)CO |

Canonical SMILES |

CP(=O)(CC(=O)O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.